molecular formula C20H26 B1619313 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene CAS No. 7594-86-7

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

Cat. No.: B1619313
CAS No.: 7594-86-7
M. Wt: 266.4 g/mol
InChI Key: JAEIWHRMTMZKDG-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic hydrocarbon with a complex structure It is a saturated compound, meaning it contains only single bonds between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the hydrogenation of perylene, a polycyclic aromatic hydrocarbon, under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure complete saturation of the perylene molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the necessary reaction conditions. Catalysts are often recycled to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene can undergo various chemical reactions, including:

    Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid. The major products are often ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Although the compound is already fully saturated, it can be reduced further under specific conditions to form smaller hydrocarbons.

    Substitution: Halogenation is a common substitution reaction for this compound, where halogens like chlorine or bromine replace hydrogen atoms. This reaction usually requires a catalyst such as iron or aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic hydrocarbons under various chemical reactions.

    Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. The compound may also interact with specific enzymes, inhibiting or enhancing their activity through direct binding or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    Perylene: An aromatic hydrocarbon with a similar structure but containing multiple double bonds.

    Decahydronaphthalene: A saturated polycyclic hydrocarbon with fewer rings.

    Cyclohexane: A simple saturated hydrocarbon with a single ring structure.

Uniqueness

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is unique due to its fully saturated structure and the number of fused rings. This gives it distinct chemical properties compared to its aromatic counterparts like perylene. Its stability and hydrophobic nature make it suitable for various applications that require non-reactive and lipid-soluble compounds.

Properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIWHRMTMZKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC3=C2C(=C4CCCC5C4=C3CCC5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296931
Record name 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7594-86-7
Record name NSC112731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 2
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 3
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 4
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 5
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 6
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

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